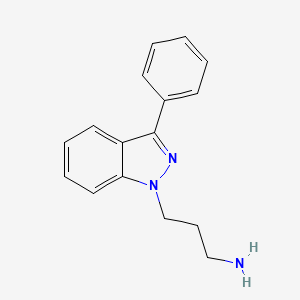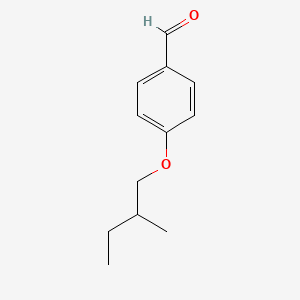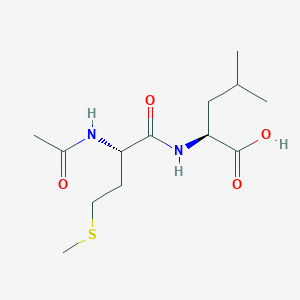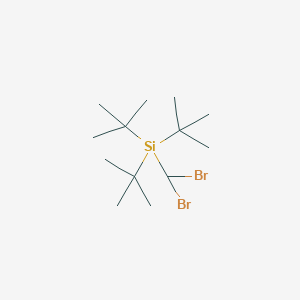
Tri-tert-butyl(dibromomethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl(dibromomethyl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and a dibromomethyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(dibromomethyl)silane typically involves the reaction of tert-butylsilane with dibromomethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{(CH}_3\text{)_3CSiH}_3 + \text{CH}_2\text{Br}_2 \rightarrow \text{(CH}_3\text{)_3CSi(CHBr}_2\text{)} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butyl(dibromomethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Tri-tert-butyl(dibromomethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules.
Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tri-tert-butyl(dibromomethyl)silane involves the interaction of its functional groups with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-tert-butylsilane: Lacks the dibromomethyl group, making it less reactive in substitution reactions.
Di-tert-butyl(dibromomethyl)silane: Contains only two tert-butyl groups, resulting in different steric and electronic properties.
Triethylsilane: A simpler silane with ethyl groups, used primarily as a reducing agent.
Uniqueness
Tri-tert-butyl(dibromomethyl)silane is unique due to the presence of both tert-butyl and dibromomethyl groups, which confer distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it valuable in various synthetic applications.
Propriétés
Numéro CAS |
57607-03-1 |
|---|---|
Formule moléculaire |
C13H28Br2Si |
Poids moléculaire |
372.25 g/mol |
Nom IUPAC |
tritert-butyl(dibromomethyl)silane |
InChI |
InChI=1S/C13H28Br2Si/c1-11(2,3)16(10(14)15,12(4,5)6)13(7,8)9/h10H,1-9H3 |
Clé InChI |
QOGUQCMPLQBWGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(Br)Br)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
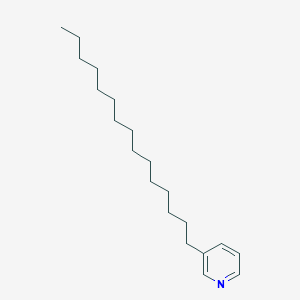
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
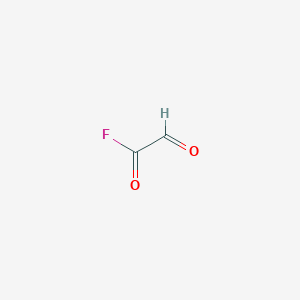
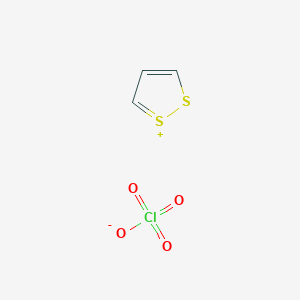
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
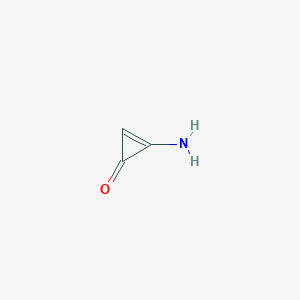
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
